1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea
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Overview
Description
1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a phenyl group and a tert-butylurea moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method provides high yields of the desired product. Another approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Industrial production methods often involve multi-step synthesis, use of toxic chemicals, and tedious workup procedures .
Chemical Reactions Analysis
1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases and cyclin-dependent kinases . In biology, it has been explored for its antimicrobial and antifungal properties . Additionally, it has applications in the field of organic synthesis as a building block for the preparation of other heterocyclic compounds . Its unique structure also makes it a valuable tool in the study of molecular interactions and drug design .
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases . These interactions inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of these enzymes and block their activity .
Comparison with Similar Compounds
1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in their substituents and functional groups. For example, pyrido[2,3-d]pyrimidin-5-ones have been identified as phosphatidylinositol 3-kinase inhibitors, while pyrido[2,3-d]pyrimidin-7-ones, including TKI-28, act as protein tyrosine kinase inhibitors . The unique combination of a phenyl group and a tert-butylurea moiety in this compound distinguishes it from these similar compounds and contributes to its specific biological activities .
Properties
CAS No. |
219658-25-0 |
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Molecular Formula |
C18H20N6O |
Molecular Weight |
336.399 |
IUPAC Name |
1-(2-amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea |
InChI |
InChI=1S/C18H20N6O/c1-18(2,3)24-17(25)23-15-13(11-7-5-4-6-8-11)9-12-10-20-16(19)22-14(12)21-15/h4-10H,1-3H3,(H4,19,20,21,22,23,24,25) |
InChI Key |
YJOFXQWQYIOWNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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